molecular formula C11H22O4 B15246785 2-((2-(2-Butoxyethoxy)ethoxy)methyl)oxirane CAS No. 14435-45-1

2-((2-(2-Butoxyethoxy)ethoxy)methyl)oxirane

Cat. No.: B15246785
CAS No.: 14435-45-1
M. Wt: 218.29 g/mol
InChI Key: CFBQBJOAPKRQKK-UHFFFAOYSA-N
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Description

2-((2-(2-Butoxyethoxy)ethoxy)methyl)oxirane is an organic compound with the molecular formula C11H22O4. It is a member of the oxirane family, which are three-membered cyclic ethers. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(2-Butoxyethoxy)ethoxy)methyl)oxirane typically involves the reaction of 2-(2-(2-Butoxyethoxy)ethoxy)ethanol with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA). The reaction is carried out under controlled conditions to ensure the formation of the oxirane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the purification of the final product to meet industry standards. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((2-(2-Butoxyethoxy)ethoxy)methyl)oxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diols.

    Reduction: Reduction reactions can lead to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((2-(2-Butoxyethoxy)ethoxy)methyl)oxirane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-((2-(2-Butoxyethoxy)ethoxy)methyl)oxirane involves its ability to undergo ring-opening reactions. The oxirane ring is highly strained, making it reactive towards nucleophiles. This reactivity allows the compound to interact with various molecular targets, leading to the formation of stable complexes and derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-Butoxyethanol: Similar in structure but lacks the oxirane ring.

    2-(2-(2-Methoxyethoxy)ethoxy)methyl)oxirane: Similar structure with a methoxy group instead of a butoxy group.

Uniqueness

2-((2-(2-Butoxyethoxy)ethoxy)methyl)oxirane is unique due to its specific combination of the oxirane ring and the butoxyethoxy groups. This combination imparts distinct chemical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

14435-45-1

Molecular Formula

C11H22O4

Molecular Weight

218.29 g/mol

IUPAC Name

2-[2-(2-butoxyethoxy)ethoxymethyl]oxirane

InChI

InChI=1S/C11H22O4/c1-2-3-4-12-5-6-13-7-8-14-9-11-10-15-11/h11H,2-10H2,1H3

InChI Key

CFBQBJOAPKRQKK-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOCCOCC1CO1

Origin of Product

United States

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